(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol
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Overview
Description
Compounds like “(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol” belong to a class of organic compounds known as tetrahydropyrans . These are compounds containing a pyran ring which bears an additional hydrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves strategies such as asymmetric catalysis of Diels-Alder reactions and reductive coupling of alkynes . These methods have the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction analysis . The R/S system is used to unambiguously assign the handedness of molecules .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions such as Diels-Alder reactions . These reactions are powerful strategies for the rapid synthesis of highly substituted compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical methods . These include determining the compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .Scientific Research Applications
Pharmaceutical Research and Drug Development
Decitabine Impurity 4: is a key compound in the development of pharmaceuticals, particularly in the synthesis of Decitabine , an FDA-approved medication used to treat myelodysplastic syndromes .
Analytical Chemistry
In analytical chemistry, Decitabine Impurity 4 serves as a reference standard for quality control and method validation. It is used in RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) methods to quantify Decitabine in pharmaceutical preparations, ensuring the stability and consistency of the medication .
Chemical Synthesis
The compound is involved in the synthesis of complex molecules. It acts as a precursor or an intermediate in the synthesis of various chemical entities. The synthesis approaches often aim to avoid undesired isomers and optimize yields, which is critical in the production of high-purity compounds for research and therapeutic use.
Molecular Biology
In molecular biology, Decitabine Impurity 4 can be used to study DNA methylation patterns. Since Decitabine itself is a DNA methyltransferase inhibitor, its impurities, including this compound, may provide insights into the drug’s mechanism of action and its effects on gene expression .
Oncology Research
This compound is significant in oncology research due to its association with Decitabine. Research on Decitabine and its impurities can lead to a better understanding of their antineoplastic properties and the development of new cancer therapies .
Mechanism of Action
Target of Action
It’s worth noting that decitabine, the parent compound, primarily targets dna methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that can regulate gene expression .
Mode of Action
Decitabine, the parent compound, integrates into cellular dna and inhibits the action of dna methyltransferases, leading to global hypomethylation and corresponding alterations in gene expression .
Biochemical Pathways
Decitabine, the parent compound, is known to affect the dna methylation pathway . By inhibiting DNA methyltransferases, decitabine causes hypomethylation of DNA, which can lead to alterations in gene expression .
Pharmacokinetics
It’s known that decitabine, the parent compound, is rapidly cleared from plasma and primarily eliminated through deamination by cytidine deaminase .
Result of Action
Decitabine, the parent compound, is known to induce dna hypomethylation and corresponding alterations in gene expression . This can lead to changes in cellular function and behavior.
Action Environment
It’s known that the stability of decitabine, the parent compound, can be affected by factors such as ph and temperature . Prolonged exposure to water can also lead to a potential loss of potency and impurity formation due to hydrolysis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-6-methoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGOSOYSUHPCY-YRZWDFBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@@H](CO1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.